N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide
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Overview
Description
N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a nitrobenzenesulfonamido moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene derivative, typically using chlorosulfonic acid or sulfur trioxide.
Amidation: The formation of the sulfonamide linkage by reacting the sulfonyl chloride intermediate with an amine, such as aniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to aniline derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety can inhibit specific enzymes by mimicking the natural substrate, leading to the disruption of metabolic pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Tert-butyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitrobenzenesulfonamido moiety differentiates it from other tert-butyl derivatives, providing unique properties that are valuable in various applications.
Properties
Molecular Formula |
C18H21N3O5S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-tert-butyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O5S/c1-18(2,3)19-17(22)13-20(14-9-5-4-6-10-14)27(25,26)16-12-8-7-11-15(16)21(23)24/h4-12H,13H2,1-3H3,(H,19,22) |
InChI Key |
BAJBIYZBRVAJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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